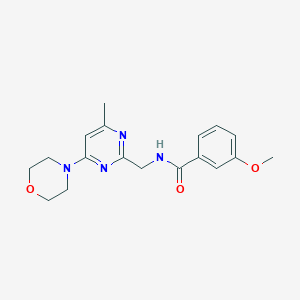![molecular formula C14H17NO3 B2842754 [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411275-70-0](/img/structure/B2842754.png)
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone, also known as PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (3,4-methylenedioxymethamphetamine) and other related drugs. The synthesis of PMK glycidate has become a popular method for the production of MDMA due to its ease of synthesis and high yield. Despite its widespread use in the illicit drug trade, PMK glycidate has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate is not well understood, however, it is believed to act as a precursor for the synthesis of MDMA and related drugs. MDMA is a serotonin-norepinephrine-dopamine releasing agent that produces feelings of euphoria and empathy. The exact mechanism by which MDMA produces its effects is not fully understood, but it is believed to involve the release of serotonin, norepinephrine, and dopamine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate are not well understood. However, its use in the synthesis of MDMA and related drugs has been associated with a range of adverse effects, including neurotoxicity, cardiovascular toxicity, and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in lab experiments include its ease of synthesis and high yield. However, its association with the illicit drug trade may limit its use in some research settings. Additionally, the potential for adverse effects associated with the use of MDMA and related drugs may limit the use of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate in certain experimental designs.
Zukünftige Richtungen
There are several potential future directions for research involving [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. One potential area of research is the synthesis of novel compounds using [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate as a starting material. These compounds could have potential therapeutic uses in a range of medical conditions. Another potential area of research is the development of new methods for the synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate that are more efficient and environmentally friendly. Finally, research into the potential biochemical and physiological effects of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate could help to inform the development of new drugs with improved safety profiles.
Synthesemethoden
The synthesis of [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate involves the reaction of safrole with hydrochloric acid and hydrogen peroxide to form MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with glycidol to form [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate. This synthesis method has been well documented in the literature and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
[4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has potential applications in scientific research, particularly in the field of medicinal chemistry. [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate can be used as a starting material for the synthesis of novel compounds with potential therapeutic uses. For example, [4-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone glycidate has been used as a starting material for the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-7-1-2-8-15)11-3-5-12(6-4-11)17-9-13-10-18-13/h3-6,13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKCRKBXUTZZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

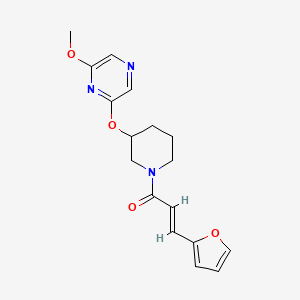
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
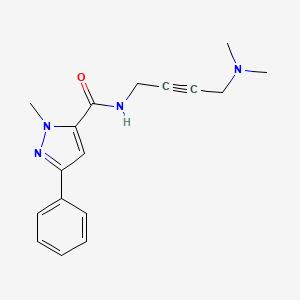

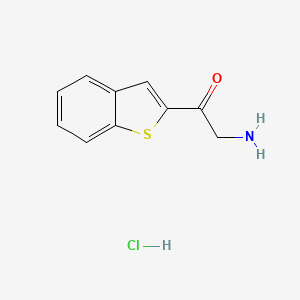

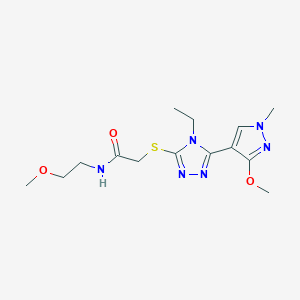

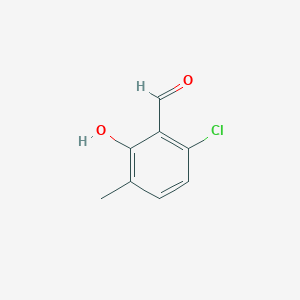
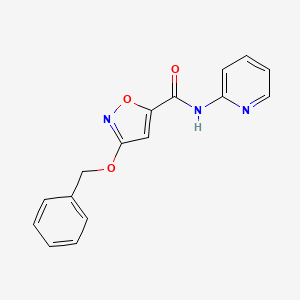
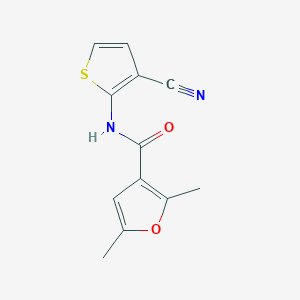
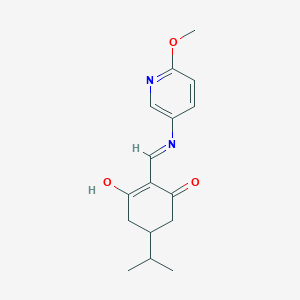
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2842690.png)
